3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid

Catalog No.
S3070076
CAS No.
1706444-23-6
M.F
C17H17IO4
M. Wt
412.223
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic aci...

CAS Number

1706444-23-6

Product Name

3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid

IUPAC Name

3-ethoxy-5-iodo-4-[(4-methylphenyl)methoxy]benzoic acid

Molecular Formula

C17H17IO4

Molecular Weight

412.223

InChI

InChI=1S/C17H17IO4/c1-3-21-15-9-13(17(19)20)8-14(18)16(15)22-10-12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H,19,20)

InChI Key

GIBDGTAYDXWOFR-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)I)OCC2=CC=C(C=C2)C

solubility

not available

3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid is an organic compound characterized by the molecular formula C17H17IO4C_{17}H_{17}IO_4 and a molecular weight of 396.22 g/mol. This compound features a benzoic acid structure with an ethoxy group, an iodine atom, and a 4-methylbenzyl ether substituent, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis .

Due to its functional groups:

  • Oxidation: The carboxylic acid group can be further oxidized to form more complex structures or derivatives.
  • Reduction: The carboxylic acid can be reduced to form alcohols, utilizing reducing agents such as lithium aluminum hydride.
  • Nucleophilic Substitution: The iodine atom can be substituted with other nucleophiles, allowing for the introduction of different functional groups into the molecule.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

The synthesis of 3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid typically involves several steps:

  • Preparation of Starting Materials: Synthesis begins with readily available benzoic acid derivatives.
  • Functionalization: The introduction of the ethoxy group can be achieved through an alkylation reaction using ethyl iodide in the presence of a base.
  • Iodination: The iodo substituent is introduced via electrophilic aromatic substitution using iodine or iodinating agents under controlled conditions.
  • Ether Formation: The final step involves the formation of the ether bond with 4-methylbenzyl alcohol, which can be catalyzed by acid .

3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid has potential applications in various fields:

  • Medicinal Chemistry: It may serve as a precursor for developing new pharmaceuticals due to its unique structural properties.
  • Organic Synthesis: As an intermediate, it can be used in synthesizing more complex organic molecules.
  • Research: Investigated for its interactions with biological systems, contributing to drug discovery efforts .

Interaction studies involving 3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid focus on its binding affinity to specific enzymes or receptors. These studies are crucial for understanding how the compound may act as a therapeutic agent or influence biological pathways. Research indicates that compounds with similar structural motifs often interact with targets involved in cancer and inflammation pathways, suggesting that this compound may have similar potential.

Several compounds share structural similarities with 3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid. Here are a few notable examples:

Compound NameStructural FeaturesUnique Properties
3-Ethoxy-5-bromo-4-(phenyl)benzoic acidBromine instead of iodinePotentially different reactivity due to bromine's lower electronegativity
3-Methoxy-5-iodo-4-(methyl)benzoic acidMethoxy group instead of ethoxyMay exhibit different solubility and reactivity patterns
3-Ethoxy-5-chloro-4-(p-tolyl)benzoic acidChlorine instead of iodineDifferent electronic effects affecting biological activity

The uniqueness of 3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid lies in its specific combination of functional groups, which can influence its chemical reactivity and biological interactions differently compared to these similar compounds.

XLogP3

4.3

Dates

Last modified: 07-24-2023

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